![molecular formula C24H19N3O3S B2818708 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896839-98-8](/img/structure/B2818708.png)

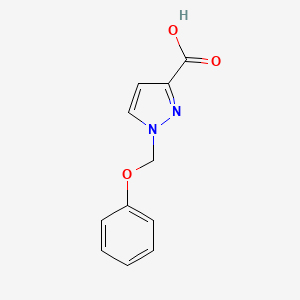

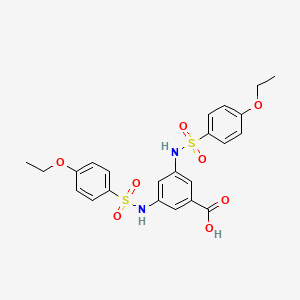

3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrimido[4,5-b]quinoline derivative. Pyrimido[4,5-b]quinolines are a class of compounds that have been studied for their potential biological activities . They contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused to a quinoline, which is a fused ring compound containing a benzene ring and a pyridine ring.

Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized through multi-component reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . The reaction can be catalyzed by DABCO (1,4-Diazabicyclo[2.2.2]octane), a basic and inexpensive catalyst .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Methodology : A series of pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to the mentioned chemical, were synthesized using a three-component cyclocondensation. This method involves a water medium and is significant for producing analogs of interest for biological screening (Hovsepyan et al., 2018).

Molecular Structure Analysis : Computational and experimental studies on benzo[g]pyrimido[4,5-b]quinoline derivatives, closely related to the target compound, revealed insights into their molecular structure. These studies utilized techniques like FT-IR, NMR, GC-MS, and X-ray crystal diffraction to understand the geometry and thermodynamic features (Trilleras et al., 2017).

Chemical Properties and Reactions

Geometrical Changes in Flavoenzyme Models : Research on a compound structurally similar to the target chemical showed that its conjugated bonds, which participate in redox reactions, change significantly due to hydrogen bonding at the pyrimidine ring. This has implications for understanding flavoenzyme models (Kawai et al., 1996).

Oxidation Properties : Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin), structurally similar to the queried compound, was found to oxidize amines under aqueous conditions to produce carbonyl compounds. This oxidation process could be recycled, offering over 100% yield based on the 5-deazaflavin (Yoneda et al., 1979).

Potential Applications in Materials Science

- Photovoltaic Applications : Studies on polymers based on benzodithiophene and quinoxaline, which are structurally analogous to the target compound, showed that increasing the conjugation in the quinoxaline unit can significantly enhance the performance of polymer solar cells. This highlights the potential of such compounds in photovoltaic applications (Hu et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c1-26-18-7-4-3-6-17(18)21(28)20-23(26)25-22(19-8-5-13-31-19)27(24(20)29)14-15-9-11-16(30-2)12-10-15/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSAXFFLOCCHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2818627.png)

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)

![2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one](/img/structure/B2818633.png)

![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)